methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative with structural modifications at positions 3, 4, 6, and 7 of the chromen-2-one scaffold (Figure 1). Key features include:
- Position 3: An acetoxy methyl ester group (CH2COOCH3).
- Position 4: A methyl substituent (CH3).
- Position 6: A chlorine atom (Cl).
- Position 7: A 4-methylbenzyloxy ether group [(4-CH3-C6H4-CH2O)].
This compound belongs to a class of coumarins known for their biological activities (e.g., anticoagulant, antimicrobial) and photophysical properties, particularly fluorescence . Its synthesis typically involves regioselective alkylation or acylation of hydroxylated coumarin precursors under basic conditions, followed by purification via recrystallization . Structural validation employs techniques such as NMR, IR, and X-ray crystallography, often supported by software like SHELXL for refinement .
Properties
Molecular Formula |
C21H19ClO5 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H19ClO5/c1-12-4-6-14(7-5-12)11-26-19-10-18-15(8-17(19)22)13(2)16(21(24)27-18)9-20(23)25-3/h4-8,10H,9,11H2,1-3H3 |
InChI Key |
JMLLWRLSNJVUFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base.
Methylation: The methyl group at the 4-position can be introduced using methyl iodide in the presence of a base.
Benzylation: The 7-position benzyl group can be introduced through a nucleophilic substitution reaction using 4-methylbenzyl chloride.
Esterification: Finally, the acetate group can be introduced through esterification using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted chromen-2-one derivatives.
Scientific Research Applications
Methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Intercalating into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Effects on Lipophilicity : The 4-methylbenzyloxy group in the target compound enhances lipophilicity compared to hydroxyl (e.g., ) or allyl ether (e.g., ) substituents. This may influence membrane permeability in biological systems.
- Fluorescence Behavior: Coumarins with bulky substituents (e.g., benzyloxy groups) exhibit stronger solid-state fluorescence due to restricted intramolecular rotation, as noted in . The target compound’s 4-methylbenzyloxy group likely amplifies this effect compared to smaller groups like propanoate esters .
Fluorescence and Solvent Effects
Evidence from highlights that:
- Solid-State Fluorescence : Derivatives with electron-donating groups (e.g., methyl, benzyloxy) exhibit higher intensity. The target compound’s 4-methylbenzyloxy group likely enhances fluorescence compared to the allyl ether in .
- Solvent Dependence : In chloroform, coumarins show maximal fluorescence due to low polarity. The target compound’s solubility in chloroform (implied by its lipophilicity) suggests similar behavior.
Biological Activity
Methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the chromen-2-one class. Its unique structure, featuring various functional groups, has led to significant interest in its biological properties, particularly its antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The compound's structure includes a chloro group, a methyl group, and a benzyl ether moiety, which contribute to its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, modulating their activity.
- DNA Interaction : The compound may intercalate into DNA, affecting gene expression and cellular proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria and fungi through mechanisms such as disrupting cell membrane integrity and inhibiting nucleic acid synthesis.
Anticancer Activity
The compound has also demonstrated anticancer activity , particularly against certain cancer cell lines. Studies suggest that it induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting tumor growth.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights variations in biological activity:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl {6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate | C13H11ClO5 | Antimicrobial | Hydroxy group enhances solubility |
| Methyl {6-chloro-7-(4-chlorobenzyl)oxy}-4-methyl-{2}-oxo-{2H}-chromen-{3}-yl acetate | C20H16Cl2O5 | Anticancer | Contains an additional chlorine substituent |
These comparisons underscore how slight modifications in structure can influence biological efficacy.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of methyl {6-chloro-4-methyl-7-[4-methylbenzyl)oxy]-2-octanone}acetate against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential for therapeutic applications.
- Anticancer Research : In vitro studies on breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis, with mechanisms involving caspase activation and mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
